6''-p-Coumaroylprunin
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Overview
Description
6’'-p-Coumaroylprunin is a flavonoid-7-o-glycoside, a class of organic compounds known for their diverse biological activities. It is a derivative of prunin, which is a flavonoid glycoside, and is characterized by the presence of a p-coumaroyl group attached to the prunin molecule . This compound is found in various plants and is known for its potential health benefits, including antioxidant and enzyme inhibitory activities .
Preparation Methods
The synthesis of 6’'-p-Coumaroylprunin typically involves the esterification of prunin with p-coumaric acid. The reaction conditions often include the use of a suitable catalyst and solvent to facilitate the esterification process. Industrial production methods may involve the extraction of the compound from plant sources followed by purification using chromatographic techniques .
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Synthetic Route
Starting Materials: Prunin and p-coumaric acid.
Catalyst: Acidic or basic catalysts can be used.
Solvent: Common solvents include methanol, ethanol, or water.
Reaction Conditions: The reaction is typically carried out at elevated temperatures to ensure complete esterification.
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Industrial Production
Extraction: The compound is extracted from plant materials using solvents like acetone or ethanol.
Purification: The crude extract is purified using column chromatography to isolate 6’'-p-Coumaroylprunin.
Chemical Reactions Analysis
6’'-p-Coumaroylprunin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The common reagents and conditions used in these reactions are as follows:
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Oxidation
Reagents: Hydrogen peroxide, potassium permanganate.
Conditions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Products: Oxidized derivatives of 6’'-p-Coumaroylprunin.
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Reduction
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Carried out in anhydrous solvents like tetrahydrofuran or ethanol.
Products: Reduced forms of the compound, such as dihydro derivatives.
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Substitution
Reagents: Halogenating agents, nucleophiles.
Conditions: Typically carried out in organic solvents under reflux conditions.
Products: Substituted derivatives of 6’'-p-Coumaroylprunin.
Scientific Research Applications
Mechanism of Action
The biological activities of 6’'-p-Coumaroylprunin are primarily attributed to its ability to interact with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It inhibits enzymes like lipase, α-glucosidase, and tyrosinase by binding to their active sites, thus preventing substrate binding and subsequent enzymatic reactions.
Comparison with Similar Compounds
6’'-p-Coumaroylprunin is unique among flavonoid glycosides due to the presence of the p-coumaroyl group. Similar compounds include:
Prunin: The parent compound without the p-coumaroyl group.
Apigenin: A flavonoid with similar antioxidant properties but lacking the glycoside moiety.
Verbascoside: Another phenolic compound with potent antioxidant and enzyme inhibitory activities.
In comparison, 6’'-p-Coumaroylprunin exhibits a unique combination of antioxidant and enzyme inhibitory properties, making it a valuable compound for various applications.
Properties
CAS No. |
94392-49-1 |
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Molecular Formula |
C30H28O12 |
Molecular Weight |
580.5 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C30H28O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-27(36)28(37)29(38)30(42-24)40-19-11-20(33)26-21(34)13-22(41-23(26)12-19)16-4-8-18(32)9-5-16/h1-12,22,24,27-33,36-38H,13-14H2/b10-3+/t22?,24-,27-,28+,29-,30-/m1/s1 |
InChI Key |
PLORCKNHUZJPKH-PTROEBSBSA-N |
Isomeric SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)O)O)C5=CC=C(C=C5)O |
melting_point |
164-166°C |
96686-70-3 | |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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